LLK203

Deubiquitinase (DUB) Inhibition USP2/USP8 Dual-Targeting Structure-Activity Relationship

LLK203 is an optimized dual USP2/USP8 inhibitor with 4-fold and 9-fold enhanced potency over ML364, achieving MCF-7 IC50 of 3.4 μM. Its unique profile degrades both ERα and Her2, overcoming single-target resistance limitations. Provided at ≥98.58% purity with validated in vivo efficacy. Ideal for breast cancer signaling studies and DUB inhibitor benchmarking. Standard research quantities available.

Molecular Formula C28H23N3O4S3
Molecular Weight 561.7 g/mol
Cat. No. B12369726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLLK203
Molecular FormulaC28H23N3O4S3
Molecular Weight561.7 g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)C2=CC=C(C=C2)S(=O)(=O)NC3=C(C=CC(=C3)OC)C(=O)NC4=NC(=CS4)C5=CC=CC=C5
InChIInChI=1S/C28H23N3O4S3/c1-18-8-15-26(37-18)20-9-12-22(13-10-20)38(33,34)31-24-16-21(35-2)11-14-23(24)27(32)30-28-29-25(17-36-28)19-6-4-3-5-7-19/h3-17,31H,1-2H3,(H,29,30,32)
InChIKeyJBZWMDFNFBLUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LLK203: A Potent USP2/USP8 Dual-Target Inhibitor for Breast Cancer Research


LLK203 (CAS: 2758090-62-7) is a small-molecule deubiquitinase (DUB) inhibitor that potently and selectively targets USP2 and USP8 [1]. It was discovered through structure-guided optimization of the parent compound ML364 and is supplied as a solid with high purity (≥98.58%) for in vitro and in vivo research applications [1].

Why LLK203 Cannot Be Simply Substituted with Other USP2 or USP8 Inhibitors


LLK203 is a dual-target inhibitor of both USP2 and USP8, which is a crucial characteristic for effectively degrading both ERα and Her2 in breast cancer cells [1]. Single-target inhibitors (e.g., USP8-selective DC-U4106 or USP2-selective ML364) fail to adequately address the complex protein stabilization networks in ER+/HER2- and HER2+/ER- breast cancers, often leading to incomplete therapeutic responses and potential drug resistance [1]. Even within the class of dual inhibitors, LLK203 demonstrates a unique and quantitatively superior inhibitory profile, including enhanced cellular potency and a distinct in vivo efficacy and toxicity window compared to its closest analog ML364, making simple interchange impossible without sacrificing performance [1].

LLK203 Comparative Quantitative Evidence Guide: Verified Differentiation for Scientific Selection


LLK203 vs. Parent Compound ML364: Direct Comparison of USP2 and USP8 Enzymatic Inhibition

LLK203 exhibits a significantly improved inhibitory profile compared to its parent molecule ML364. In a direct head-to-head comparison using the same biochemical assay, LLK203 demonstrates a 4-fold increase in potency against USP2 and a 9-fold increase in potency against USP8 [1].

Deubiquitinase (DUB) Inhibition USP2/USP8 Dual-Targeting Structure-Activity Relationship

Enhanced Anti-Proliferative Activity in MCF-7 Breast Cancer Cells: LLK203 vs. ML364

The superior enzymatic inhibition of LLK203 translates directly into enhanced cellular activity. In a side-by-side comparison in MCF-7 breast cancer cells, LLK203 potently inhibits cell proliferation with an IC50 of 3.4 μM, which is approximately 2.7-fold more potent than the parent compound ML364, which exhibits an IC50 of 9.3 μM [1].

Breast Cancer Cell Proliferation MCF-7 Cell Line

Improved Cancer Cell Selectivity Index: LLK203 vs. ML364

LLK203 demonstrates a favorable selectivity index between cancerous and non-cancerous breast cells. It shows 6-fold lower cytotoxicity against non-tumorigenic MCF10A breast epithelial cells (IC50 = 20.4 μM) compared to its activity against MCF-7 breast cancer cells (IC50 = 3.4 μM) [1]. While a direct selectivity index comparison for ML364 is not provided in the same study, the increased potency of LLK203 against cancer cells without a proportional increase in toxicity to normal cells suggests a superior therapeutic window.

Selectivity Index Cytotoxicity Breast Cancer MCF10A Cells

Targeted Protein Degradation Profile: LLK203 Dose-Dependent Degradation of Key Oncoproteins

LLK203's mechanism of action is validated by its ability to degrade multiple key oncoproteins. In MCF-7 cells, treatment with LLK203 at concentrations of 2-50 μM for 24 hours results in a dose-dependent degradation of the USP2 and USP8 client proteins ERα, Her2, Cyclin D1, and MDM2 [1]. While many USP inhibitors may affect one or two of these proteins, the coordinated degradation of this specific set of targets is a hallmark of LLK203's dual USP2/8 inhibition and is linked to its potent anti-proliferative and pro-apoptotic effects.

Targeted Protein Degradation ERα Her2 Cyclin D1 MDM2

Significant In Vivo Tumor Growth Inhibition in 4T1 Murine Breast Cancer Model

LLK203 demonstrates potent in vivo anti-tumor activity. In a 4T1 homograft mouse model of breast cancer, intraperitoneal administration of LLK203 at a dose of 20 mg/kg daily for 23 consecutive days resulted in significant inhibition of tumor growth, while maintaining a low toxicity profile [1]. This in vivo validation is a critical differentiator from many tool compounds that lack robust in vivo data.

In Vivo Efficacy Tumor Growth Inhibition 4T1 Model Breast Cancer

LLK203: Validated Applications in Breast Cancer and DUB Research


Elucidating the Role of Coordinated USP2/8 Inhibition in ER+ and HER2+ Breast Cancer Subtypes

LLK203 is the ideal tool compound for dissecting the complex interplay between USP2 and USP8 in regulating the stability of ERα and Her2. Its well-characterized dual-inhibition profile and potent degradation of both oncoproteins make it uniquely suited for studies in MCF-7 (ER+) and other relevant breast cancer cell lines to investigate mechanisms of hormone and growth factor receptor signaling and resistance [1].

Benchmarking Novel DUB Inhibitors in Biochemical and Cellular Assays

Given its robust, quantitatively-defined activity (e.g., USP2 IC50 = 0.89 μM, USP8 IC50 = 0.52 μM; MCF-7 IC50 = 3.4 μM) and its status as an optimized analog of the widely-used ML364, LLK203 serves as a high-quality reference standard and benchmark for evaluating the potency and selectivity of newly discovered USP2, USP8, or dual-target DUB inhibitors in both in vitro and cell-based assays [1].

Pharmacodynamic (PD) Biomarker Studies and In Vivo Proof-of-Concept

LLK203's validated on-target effects, including the dose-dependent degradation of ERα, Her2, Cyclin D1, and MDM2, provide a clear PD readout. Combined with its demonstrated in vivo efficacy and low toxicity in a 4T1 mouse model, LLK203 is a highly valuable tool for establishing proof-of-concept in preclinical animal studies, particularly for evaluating therapeutic strategies targeting the USP2/8-ERα/Her2 axis [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for LLK203

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.